Dual HDAC/Microtubule Inhibition vs. Single‑Mechanism Comparators
HDAC‑IN‑39 is a dual‑mechanism inhibitor, whereas comparators act through a single pathway. It inhibits HDAC1 (IC50 = 1.07 μM), HDAC2 (1.47 μM), HDAC3 (2.27 μM) and also significantly blocks microtubule polymerization [1]. In contrast, MS‑275 (entinostat) is a pure class I HDAC inhibitor (HDAC1 IC50 = 0.163 μM) [2], and ABT‑751 is a microtubule‑targeting agent that lacks HDAC activity [3].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | HDAC1‑3 inhibition + microtubule polymerization inhibition |
| Comparator Or Baseline | MS‑275: class I HDAC inhibition only; ABT‑751: microtubule inhibition only |
| Quantified Difference | N/A (qualitative difference in mechanism) |
| Conditions | Biochemical HDAC assays and microtubule polymerization assays |
Why This Matters
Dual‑mechanism activity may overcome adaptive resistance seen with single‑target agents, justifying its selection for resistance‑model studies.
- [1] Wu, W.C., Liu, Y.M., Lin, M.H., Liao, Y.H., Lai, M.J., Chuang, H.Y., Hung, T.Y., Chen, C.H., Liou, J.P. Design, synthesis, and evaluation of N-phenyl-4-(2-phenylsulfonamido)-benzamides as microtubule-targeting agents in drug-resistant cancer cells, displaying HDAC inhibitory response. European Journal of Medicinal Chemistry, 2020, 192, 112178. View Source
- [2] Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., Yamashita, T., Nakanishi, O. Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. Journal of Medicinal Chemistry, 1999, 42(15), 3001-3003. View Source
- [3] Koyanagi, N., Nagasu, T., Fujita, F., Watanabe, T., Tsukahara, K., Funahashi, Y., Fujita, M., Taguchi, T., Yoshino, H., Kitoh, K. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Cancer Research, 1994, 54(7), 1702-1706. View Source
